Boron indium(3+) trioxide is derived from the combination of boron trioxide and indium oxide. As a member of the boron family, it exhibits characteristics typical of metal oxides, including ionic bonding and the formation of complex structures. The compound is part of a broader category of boron compounds, which are known for their diverse applications in industries ranging from ceramics to electronics .
The synthesis of boron indium(3+) trioxide can be achieved through several methods, including solid-state reactions and sol-gel processes.
This method allows for better control over particle size and morphology compared to solid-state synthesis .
The molecular structure of boron indium(3+) trioxide can be characterized by its crystalline arrangement, which typically exhibits a trigonal geometry due to the coordination number of three for both boron and indium atoms.
Boron indium(3+) trioxide participates in various chemical reactions, particularly under conditions that facilitate its interaction with other oxides or acids.
The mechanism of action for boron indium(3+) trioxide primarily revolves around its ability to act as a Lewis acid in various chemical environments.
Boron indium(3+) trioxide possesses several notable physical and chemical properties:
These properties make it suitable for applications requiring thermal stability and chemical reactivity.
Boron indium(3+) trioxide has several scientific applications:
Solid-state reaction is a fundamental method for synthesizing crystalline BInO₃ powders. This approach involves high-temperature treatment of stoichiometric mixtures of boron trioxide (B₂O₃) and indium(III) oxide (In₂O₃). B₂O₃ acts as a flux due to its low melting point (~450°C) [1], facilitating atomic diffusion and reaction initiation. In₂O₃, with its high thermal stability (decomposing only above 700°C) [4], provides structural integrity during phase formation.
The process typically follows:$$ \text{B}2\text{O}3 + \text{In}2\text{O}3 \xrightarrow{\Delta} 2\text{BInO}_3 $$Reactions occur at 800–1100°C in inert or air atmospheres, with intermediate grinding to ensure homogeneity. X-ray diffraction confirms the perovskite-like structure (isostructural with InCrO₃) [4] when reactions exceed 950°C. Excessive temperatures (>1200°C) risk indium suboxide (In₂O) volatilization [4].
Table 1: Solid-State Reaction Parameters for BInO₃
Precursor Ratio (B₂O₃:In₂O₃) | Temperature (°C) | Time (h) | Major Phase Identified |
---|---|---|---|
1:1 | 800 | 12 | Amorphous + In₂O₃ residues |
1:1 | 950 | 24 | Crystalline BInO₃ |
1:1 | 1100 | 10 | BInO₃ with In₂O traces |
The sol-gel method enables nanostructured BInO₃ with enhanced homogeneity and lower crystallization temperatures. It dissolves indium salts (e.g., In(NO₃)₃) and boron precursors (e.g., boric acid, H₃BO₃) in a hydrolytic solvent. H₃BO₃ decomposes thermally:$$ 2\text{H}3\text{BO}3 \xrightarrow{\Delta} \text{B}2\text{O}3 + 3\text{H}_2\text{O} \quad (\text{>300°C}) $$ [1]while indium salts transform to In₂O₃ intermediates.
Key optimizations include:
Boron incorporation follows mechanisms observed in TiO₂ systems, where interstitial B³⁺ promotes Ti³⁺ formation [3]. Analogously, BInO₃ exhibits enhanced defect-mediated properties.
Vapor-phase methods grow thin-film or nanowire forms of BInO₃ for electronic applications. Two primary strategies exist:
Table 2: Vapor-Phase Deposition Outcomes
Method | Substrate Temperature (°C) | Morphology | Application Relevance |
---|---|---|---|
RF Sputtering | 450 | Polycrystalline film | Transparent conductive layers |
Pulsed Laser CVD | 600 | Nanowires (Ø 50 nm) | Gas sensors |
Mechanochemistry employs high-energy ball milling to induce solid-state reactions at ambient temperatures. Equimolar B₂O₃ and In₂O₃ powders undergo intense mechanical grinding. Collisions between milling media generate localized pressure (>5 GPa), inducing:
Reaction progression:
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